Ethyl acrylate

Description

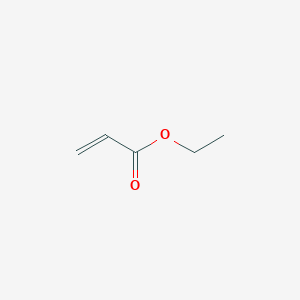

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-32-1 | |

| Record name | Ethyl acrylate polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020583 | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

140-88-5, 9003-32-1, 87605-70-7 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyethylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Polymerization Mechanisms and Kinetics of Ethyl Acrylate

Homopolymerization of Ethyl Acrylate (B77674)

The homopolymerization of ethyl acrylate is a complex process influenced by various factors, particularly temperature. High-temperature conditions introduce unique reaction pathways and secondary reactions that significantly impact the final polymer's molecular structure and properties.

High-Temperature Homopolymerization Pathways

High-temperature polymerization of this compound, typically conducted above 100°C, is employed to produce low-molecular-weight resins with high solids content. researchgate.netwpmucdn.com At these elevated temperatures, several secondary reactions become prominent, including self-initiation, backbiting, and β-scission. researchgate.net These reactions run concurrently with the primary polymerization process.

Electrospray ionization/Fourier transform mass spectrometry (ESI/FTMS) analysis of this compound homopolymers synthesized at high temperatures (140−180 °C) without an external thermal initiator has identified four primary chain types. researchgate.net These are terminally saturated and unsaturated chains initiated by either β-scission radicals or radicals derived from the solvent, such as xylene. researchgate.net The presence of these distinct chain structures highlights the significance of secondary mechanisms like β-scission, which involves the fragmentation of a tertiary radical formed through intramolecular chain transfer, and chain transfer to the solvent. researchgate.net

Radical Migration Reactions and Rheological Property Implications

A key feature of acrylate polymerization at high temperatures is the occurrence of intramolecular hydrogen transfer, also known as backbiting. This process leads to the formation of a mid-chain tertiary radical. researchgate.netmdpi.com While it has been traditionally assumed that this leads to short-chain branches, recent evidence suggests that this mid-chain radical can migrate along the polymer backbone. researchgate.netmdpi.com

This radical migration is particularly favored in polymerizations carried out at high temperatures and low monomer concentrations. researchgate.netmdpi.com The migration of the radical center can lead to a distribution of branch lengths, which in turn significantly affects the rheological properties of the resulting poly(this compound). researchgate.netmdpi.com The formation of branched structures and the potential for chain scission through β-scission reactions have a profound influence on the viscosity and flow characteristics of the polymer. mdpi.com

Mechanisms of Monomer Self-Initiated Polymerization

In the absence of a conventional thermal initiator, this compound can undergo spontaneous thermal polymerization at elevated temperatures. researchgate.netacs.orgupenn.edunih.gov The self-initiation mechanism is a multi-step process. Theoretical studies based on quantum chemical calculations suggest that the process begins with the reaction of two monomer molecules to form a singlet diradical. researchgate.net This singlet diradical can then undergo intersystem crossing to form a more stable triplet diradical. researchgate.netupenn.edu

Kinetic Studies of Aqueous Polymerization Initiated by Redox Systems

Ceric Ion-Reducing Agent Systems in Nitric Acid Medium

The aqueous polymerization of this compound can be effectively initiated by redox systems, such as the combination of a ceric ion (Ce(IV)) and a reducing agent in a nitric acid medium. tsijournals.comresearchgate.nettsijournals.com A common system involves ammonium (B1175870) ceric nitrate (B79036) (ACN) as the source of Ce(IV) and an alcohol, like isopropyl alcohol (IPA), as the reducing agent. tsijournals.comtsijournals.com

Complex Formation Between Ceric Ion and Reducing Agents

A key feature of the initiation mechanism in ceric ion-reducing agent systems is the formation of an intermediate complex between the ceric ion and the reducing agent. tsijournals.comresearchgate.nettsijournals.com Spectrophotometric evidence, such as changes in the UV-visible absorption spectra, confirms the formation of this complex. tsijournals.com For instance, ammonium ceric nitrate exhibits more intense colors with hydroxy compounds due to this complex formation. tsijournals.com

The proposed kinetic mechanism involves the formation of this complex, which then decomposes to generate a primary radical. This radical then initiates the polymerization of the this compound monomer. tsijournals.comresearchgate.net The tetravalent cerium is known to have a coordination number of six, facilitating the formation of these coordinate intermediates. tsijournals.com The subsequent steps include propagation of the polymer chain and termination, which can occur through bimolecular interaction of polymeric radicals or by oxidative termination of primary radicals by another ceric ion. researchgate.net

Data Tables

Table 1: Kinetic Orders for the Aqueous Polymerization of this compound Initiated by Ce(IV)-IPA Redox System in Nitric Acid Medium

| Reactant | Order of Reaction |

| Ceric Ion [Ce(IV)] | 0.51 tsijournals.comtsijournals.com |

| Isopropyl Alcohol [IPA] | 0.52 tsijournals.comtsijournals.com |

| This compound [EA] | 1.43 tsijournals.comtsijournals.com |

Reaction Orders with Respect to Initiator and Monomer Concentrations

The rate of polymerization (Rp) of this compound is critically dependent on the concentrations of both the monomer and the initiator. Theoretical models for conventional free-radical polymerization predict a reaction order of 1 with respect to the monomer concentration and 0.5 with respect to the initiator concentration. rsc.org However, experimental studies often reveal deviations from this ideal behavior due to factors like primary radical termination or the monomer's involvement in the initiation step. ripublication.com

Kinetic studies of the aqueous polymerization of this compound using various redox initiator systems have provided specific values for these reaction orders. For instance, when using an ammonium ceric nitrate (ACN)–isopropyl alcohol (IPA) redox system, the order of polymerization was found to be 0.51 with respect to the ceric ion [Ce(IV)] initiator and 1.43 with respect to the this compound [EA] monomer. tsijournals.comtsijournals.com A similar study employing an ammonium ceric sulphate–methyl ethyl ketone (MEK) system in a sulphuric acid medium reported orders of 0.5 for the ceric ion, 0.5 for the reducing agent, and 1.4 for the monomer. researchgate.net The deviation from first-order kinetics for the monomer can be attributed to its participation in the initiation phase or diffusion-controlled termination effects. ripublication.com

The following table summarizes the experimentally determined reaction orders for this compound and similar monomers under different conditions.

| Monomer | Initiator System | Order w.r.t. Initiator | Order w.r.t. Monomer | Source(s) |

| This compound (EA) | Ce(IV)–Isopropyl Alcohol | 0.51 | 1.43 | tsijournals.com, tsijournals.com |

| This compound (EA) | Ce(IV)–Methyl Ethyl Ketone | 0.50 | 1.40 | researchgate.net |

| Ethyl Methacrylate (B99206) (EMA) | Potassium Peroxydisulphate (K₂S₂O₈) | 0.70 | Not Specified | ripublication.com |

| Ethyl α-acetoacetoxymethylacrylate | Dimethyl 2,2′-azoisobutyrate | 0.50 | 1.10 | capes.gov.br |

| General Vinyl Monomers | Theoretical Ideal | 0.50 | 1.00 | rsc.org |

Overall Activation Energy Determination

| Monomer | Initiator System | Temperature Range | Overall Activation Energy (Ea) | Source(s) |

| This compound (EA) | Ce(IV)–Isopropyl Alcohol | 27-40°C | 36.38 kJ/mol | tsijournals.com |

| This compound (EA) | Ce(IV)–Methyl Ethyl Ketone | 27-40°C | 20.27 kJ/mol | researchgate.net |

| This compound (EA) | Tl³⁺–Ascorbic Acid | 55-70°C | 6.82 kcal/mol (28.53 kJ/mol) | tandfonline.com |

| Ethyl α-acetoacetoxymethylacrylate | Dimethyl 2,2′-azoisobutyrate | Not Specified | 84.8 kJ/mol | capes.gov.br |

Copolymerization of this compound

The microstructure and properties of this compound-based polymers are significantly influenced by side reactions that occur during polymerization. Among these, intermolecular chain transfer to polymer (CTP) reactions are particularly important as they lead to the formation of branched polymer chains.

Mechanisms of Intermolecular Chain Transfer to Polymer (CTP) Reactions

Intermolecular CTP involves the abstraction of an atom, typically hydrogen, from a "dead" (terminated) polymer chain by a "live" (propagating) macroradical. This terminates the live chain and creates a new radical site on the previously dead chain, from which a new branch can grow.

Theoretical studies using density functional theory (DFT) have conclusively identified the most favorable mechanism for intermolecular CTP in the polymerization of alkyl acrylates, including this compound. westlake.edu.cnresearchgate.netacs.org The abstraction of a hydrogen atom from a tertiary carbon along the backbone of a dead polymer chain is the dominant CTP pathway. researchgate.netupenn.edudrexel.edu These tertiary hydrogens are located at the branching points of the polymer backbone.

The higher reactivity of these tertiary hydrogens is due to their significantly lower bond-dissociation energy compared to other hydrogens on the polymer chain. upenn.edu Calculations have shown that the energy required to break the C-H bond at a tertiary carbon is approximately 50 kJ/mol lower than for other hydrogen atoms within the polymer structure. upenn.edu Consequently, these sites are the most susceptible to attack by propagating radicals, making the formation of a stable tertiary radical via hydrogen abstraction the most probable CTP mechanism. drexel.edu

A significant finding from computational studies is that the kinetics of CTP reactions are largely independent of the size of the reacting polymer chains. westlake.edu.cnresearchgate.netupenn.edu Research has demonstrated that the length of the live polymer chain has a negligible effect on the calculated activation energies and the geometries of the transition states for CTP reactions in alkyl acrylates. westlake.edu.cnacs.org

The choice of solvent can influence reaction kinetics, and computational models are used to predict these effects. upenn.edu When studying CTP reactions in this compound, different implicit solvent models have been shown to yield different results for key kinetic parameters. westlake.edu.cnupenn.edu

The use of the integral equation formalism-polarizable continuum model (IEF-PCM) consistently predicts higher energy barriers for CTP reactions compared to calculations performed in the gas phase. westlake.edu.cnresearchgate.netacs.org This predicted increase in the activation energy is more pronounced in polar solvents like n-butanol than in nonpolar solvents such as p-xylene. westlake.edu.cnresearchgate.netupenn.edu

In contrast, the conductor-like screening model (COSMO) shows that the solvent has a minimal effect on CTP kinetics. westlake.edu.cnresearchgate.netupenn.edu The application of the COSMO model results in predicted CTP energy barriers and kinetic parameters that are very similar to those calculated in the gas phase. westlake.edu.cnacs.org

The following table summarizes the influence of different computational solvent models on the predicted activation energy for CTP reactions.

| Solvent Model | Predicted Effect on Activation Energy (Ea) | Comparison | Source(s) |

| IEF-PCM | Increases Ea compared to gas phase | Effect is larger in polar solvents (n-butanol) than nonpolar solvents (p-xylene) | westlake.edu.cn, researchgate.net, upenn.edu, acs.org |

| COSMO | No significant effect on Ea compared to gas phase | Predicted parameters are similar to gas-phase calculations | westlake.edu.cn, researchgate.net, upenn.edu, acs.org |

Ethylene (B1197577)/Acrylate Copolymerization with Dinickel Catalysts

The copolymerization of ethylene with polar monomers like acrylates is a significant challenge in polymer chemistry. Dinickel catalysts have emerged as a promising solution, enabling the synthesis of functionalized polyolefins with controlled properties. Recent research has focused on a single-component dinickel complex, referred to as X-Ni₂, which demonstrates high performance in ethylene/acrylate copolymerization without the need for a cocatalyst. researchgate.netresearchgate.net This catalyst system allows for the production of high molecular weight copolymers with significant acrylate incorporation. researchgate.net

A key feature of the X-Ni₂ dinickel catalyst is its ability to facilitate acrylate insertion at both nickel centers. researchgate.netresearchgate.nettandfonline.com Mechanistic studies have revealed that this insertion occurs at distinct rates for each nickel site. researchgate.netresearchgate.net This dual-center mechanism is a departure from many mononuclear catalyst systems and is crucial for the catalyst's high performance. The ability for chain growth to occur on both nickel centers contributes to the formation of unique copolymer structures. tandfonline.com The design of such multinuclear catalysts is a strategy to overcome the deactivation often seen in single-center catalysts upon insertion of a polar monomer. capes.gov.br

A novel strategy for controlling the polymerization process involves the introduction of cations, leading to a phenomenon described as "cation exchange polymerization". researchgate.netresearchgate.net The addition of a sodium salt, specifically NaBArF₂₄, to the X-Ni₂ catalyst system results in a 1:1 binding of the Na⁺ cation to the dinickel complex. researchgate.netresearchgate.net This binding acts as a switch, significantly altering the catalyst's behavior. researchgate.net

The formation of the [X-Ni₂–Na]⁺ complex leads to distinct polymerization activity. researchgate.net Nuclear Magnetic Resonance (NMR) studies suggest that when the sodium cation is present in substoichiometric amounts, a dynamic exchange of the cation occurs. researchgate.netresearchgate.net This exchange provides an alternative and powerful method for controlling chain growth in polar polyolefin synthesis. researchgate.netresearchgate.netmdpi.com The addition of NaBArF₂₄ was found to slow the rate of acrylate insertion significantly, which is consistent with the lower acrylate incorporation observed in copolymers produced with this modified catalyst. researchgate.net

The cation exchange polymerization mechanism offers remarkable control over the resulting copolymer's molecular weight (MW) and the degree of acrylate incorporation. By simply tuning the concentration of the Na⁺ cation (by varying the amount of NaBArF₂₄ added), it is possible to synthesize a diverse range of ethylene/acrylate copolymers. researchgate.net

At a reaction temperature of 90 °C, the unmodified X-Ni₂ catalyst produces high molecular weight copolymers (ranging from 40.1k to 85.1k g/mol ) with high acrylate incorporation (up to 6.1 mol %). researchgate.net In contrast, the addition of NaBArF₂₄ to form the [X-Ni₂–Na]⁺ complex leads to the generation of lower molecular weight polymers. researchgate.net This switchable behavior allows for the tailoring of copolymer properties based on the catalyst state, which can be interchanged by cation binding. researchgate.net The ability to modulate molecular weight is a significant advancement, as this parameter is crucial for determining the thermomechanical properties of the final polymer. mdpi.comekb.eg

Table 1: Effect of Na⁺ Cation on Ethylene/tert-Butyl Acrylate (tBA) Copolymerization

| Catalyst System | Temperature (°C) | Activity ( kg/(mol ·h)) | MW ( kg/mol ) | MWD (Mw/Mn) | tBA Incorporation (mol %) |

| X-Ni₂ | 90 | 25.8 | 85.1 | 1.9 | 6.1 |

| [X-Ni₂–Na]⁺ (1:1) | 90 | 72.8 | 19.3 | 2.5 | 1.1 |

| X-Ni₂ | 110 | 100.0 | 40.1 | 2.1 | 3.0 |

| [X-Ni₂–Na]⁺ (1:1) | 110 | 134.0 | 12.1 | 2.4 | 0.6 |

Data sourced from Xiong, S., et al. (2024). researchgate.net

The presence of the sodium cation also exerts significant influence over chain termination pathways, specifically β-hydride (β-H) elimination. Analysis of the copolymer microstructures reveals that the Na⁺ cation promotes β-H elimination during catalysis. researchgate.net This is evidenced by the appearance of methyl and longer branches in copolymers produced by the [X-Ni₂–Na]⁺ system, whereas the parent X-Ni₂ catalyst produces linear copolymers. researchgate.net The promotion of β-H elimination is consistent with the observed decrease in copolymer molecular weight when the cation is present. researchgate.net

Emulsion Copolymerization with Methyl Methacrylate

Emulsion polymerization is a common industrial process for producing acrylic polymers. The copolymerization of this compound with methyl methacrylate is used to create latexes for a wide range of applications, including coatings and adhesives. The properties of the resulting copolymer latex are highly dependent on the polymerization conditions.

The concentration of the initiator, such as ammonium persulfate or potassium persulfate (KPS), plays a critical role in the emulsion copolymerization of this compound and methyl methacrylate. researchgate.netresearchgate.net Kinetic investigations have established clear relationships between initiator concentration and various polymerization outcomes. researchgate.net

At low monomer conversions, the rate of polymerization is directly proportional to the square root (0.5 power) of the initiator concentration. researchgate.net As the reaction proceeds to medium conversion levels, this dependency slightly decreases, with the polymerization rate becoming proportional to the 0.35 power of the initiator concentration. researchgate.net

Increasing the initiator concentration leads to a higher number of radicals generated, which in turn increases the number of polymer particles formed per unit volume. researchgate.net Consequently, the mean particle diameter decreases as the initiator concentration rises. researchgate.net However, this also leads to a lower number-average molecular weight, which was found to be inversely proportional to the 0.4 power of the initiator concentration. researchgate.net This is because a higher concentration of primary radicals increases the probability of chain termination events. ekb.eg Furthermore, higher initiator levels can increase the coagulate yield and the average number of radicals per particle. researchgate.net

Table 2: Influence of Initiator Concentration on Emulsion Copolymerization Properties

| Property | Relationship with Initiator Concentration | Reference |

| Rate of Polymerization (Low Conversion) | Proportional to [Initiator]⁰.⁵ | researchgate.net |

| Rate of Polymerization (Medium Conversion) | Proportional to [Initiator]⁰.³⁵ | researchgate.net |

| Number-Average Molecular Weight | Inversely proportional to [Initiator]⁰.⁴ | researchgate.net |

| Mean Particle Diameter | Decreases with increasing concentration | researchgate.net |

| Number of Polymer Particles | Increases with increasing concentration | researchgate.net |

| Coagulate Yield | Increases with increasing concentration | researchgate.net |

Influence of Emulsifier Blends on Copolymerization Kinetics and Latex Properties

In the emulsion copolymerization of this compound, particularly with comonomers like methyl methacrylate, the use of emulsifier blends, such as combinations of anionic and non-ionic types, significantly directs the reaction kinetics and the final latex characteristics. Research conducted on a system initiated by ammonium persulfate at 60°C demonstrates these effects clearly. researchgate.net

The kinetics are quantitatively related to the emulsifier concentration. In interval 2 of the polymerization, the rate is approximately proportional to the 0.6th power of the total emulsifier concentration. researchgate.net The number of final polymer particles is found to be proportional to the 0.5th power of the same concentration. researchgate.net

A critical factor is the composition of the emulsifier blend, specifically the mole fraction of the non-ionic emulsifier. A distinct phenomenon occurs when the mole fraction of the non-ionic emulsifier reaches approximately 0.5; at this point, the particle size experiences an abrupt and significant increase. researchgate.net

Table 1: Effect of Emulsifier Blend Concentration on this compound Copolymerization

| Parameter | Effect of Increasing Emulsifier Concentration |

|---|---|

| Rate of Copolymerization | Increases |

| Latex Conductivity | Increases |

| Latex Stability | Increases |

| Average Particle Size | Decreases |

| Interfacial Tension | Decreases |

| Number-Average Molecular Weight | Decreases |

Impact of Diluents on Copolymerization Rate and Particle Size

The introduction of diluents into the emulsion copolymerization system of this compound has a pronounced and somewhat counterintuitive effect on the reaction kinetics. Studies using diluents such as toluene (B28343) and octane (B31449) have shown that both substances strongly reduce the rate of copolymerization. researchgate.net This reduction becomes more significant as the concentration of the diluent increases. researchgate.net

This decrease in polymerization rate is attributed to a reduction in the concentration of radicals within the polymer particles. The proposed mechanism involves the desorption of monomer radicals from a polymer particle and an associated increase in the termination rate. researchgate.net The hydrophilicity of the monomeric radicals is suggested to be the driving force behind this desorption process. researchgate.net

In contrast to the significant impact on reaction rate, the effect on particle size is minimal. The average particle size of the latex increases only very slightly with a rising concentration of the diluent. researchgate.net

Table 2: Influence of Diluents on this compound Copolymerization

| Parameter | Effect of Increasing Diluent Concentration |

|---|---|

| Rate of Copolymerization | Strong Decrease |

| Average Particle Size | Very Slight Increase |

| Average Number of Radicals per Particle | Decrease |

Graft Copolymerization with Polyethylene (B3416737) and Acrylic Acid

This compound (EA) can be graft copolymerized with acrylic acid (AA) onto polyethylene (PE) through a reactive melt blending process. This modification is performed to alter the properties of the base polyethylene polymer. In a typical process, EA and AA are first copolymerized and then blended with PE and an initiator like dicumyl peroxide in a twin-screw extruder. researchgate.net

Effects of Monomer and Initiator Amounts on Grafting Efficiency

The efficiency of the grafting process is highly dependent on the initial concentrations of the reactive monomers (EA and AA) and the initiator. Research has shown that the grafting percentage increases when higher amounts of the reactive monomers and the initiator are used. researchgate.net

In one study, this compound and acrylic acid monomers were used in total amounts of 5, 15, and 25 wt%, while the initiator, 2,2′-azobisisobutyronitrile (AIBN), was varied between 0.2, 0.3, and 0.4 wt%. researchgate.net Under these conditions, a maximum grafting percentage of 6% was achieved, demonstrating a clear positive correlation between reactant concentration and grafting efficiency. researchgate.net However, it is a general principle in such reactions that an optimal initiator concentration exists; excessively high levels can lead to premature termination and an increase in unwanted homopolymer formation, thereby reducing grafting efficiency. mdpi.com

Table 3: Reactant Concentrations for Graft Copolymerization onto Polyethylene

| Component | Concentration Range |

|---|---|

| This compound & Acrylic Acid (Total Monomers) | 5, 15, 25 wt% |

| AIBN (Initiator) | 0.2, 0.3, 0.4 wt% |

Rheological, Morphological, and Thermal Behavior of Modified Polyethylene

The grafting of this compound and acrylic acid copolymers onto polyethylene induces significant changes in the material's properties. researchgate.net

Thermal Behavior: The thermal transition temperatures of the polyethylene are not significantly affected by the grafting. The melting temperature (Tm) remains stable at approximately 127.0 ± 2 °C, and the crystallization temperature (Tc) is also largely unchanged at 113.6 ± 2 °C. researchgate.net However, a notable change occurs in the polymer's crystallinity, which decreases from 53.5% to 43.8% as the grafting density increases. researchgate.net

Rheological Behavior: The rheological properties of the modified polyethylene are altered. An increase in the percentage of the grafted acrylate and the initiator leads to an increase in the material's viscosity and damping factor. researchgate.net Concurrently, the storage modulus of the material decreases. researchgate.net

Morphological Behavior: Scanning electron microscopy (SEM) studies of the modified polyethylene's morphology have corroborated the findings from the rheological analysis, confirming the structural changes resulting from the grafting process. researchgate.net

Table 4: Properties of Polyethylene Modified with this compound and Acrylic Acid

| Property | Observation with Increased Grafting |

|---|---|

| Melting Temperature (Tm) | No remarkable change |

| Crystallization Temperature (Tc) | No remarkable change |

| Crystallinity | Decreased (from 53.5% to 43.8%) |

| Viscosity | Increased |

| Damping Factor | Increased |

| Storage Modulus | Decreased |

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer. For this compound (EA), these ratios have been determined for various copolymerization systems.

For the solution copolymerization of methacrylic acid (MAA) and this compound (EA) in deuterated dimethyl sulfoxide (B87167) at 60 °C, the reactivity ratios were found to be r_MAA = 2.360 and r_EA = 0.414. researchgate.net This indicates that a growing polymer chain with a methacrylic acid radical at its end is more likely to add another methacrylic acid monomer than an this compound monomer. Conversely, a chain ending in an this compound radical has a higher tendency to add a methacrylic acid monomer than another this compound. researchgate.net

In a different system involving the radical copolymerization of 4-maleimidobenzanilide (MB) with this compound (EA), the reactivity ratios were determined as r1 (MB) = 1.13 and r2 (EA) = 0.48. researchgate.net

Table 5: Reactivity Ratios (r) for this compound (EA) in Various Copolymerization Systems

| Comonomer 1 | r1 | Comonomer 2 | r2 | System/Conditions | Source |

|---|---|---|---|---|---|

| Methacrylic Acid (MAA) | 2.360 | This compound (EA) | 0.414 | Solution, 60 °C | researchgate.net |